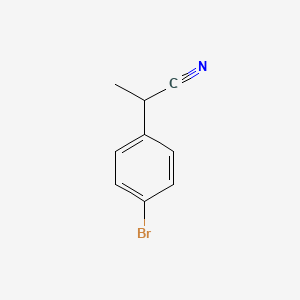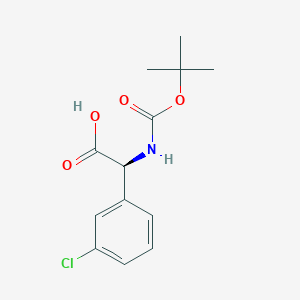
2-(4-Bromophenyl)propanenitrile
Übersicht
Beschreibung
The compound "2-(4-Bromophenyl)propanenitrile" is a brominated nitrile with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be useful for understanding the chemistry of "2-(4-Bromophenyl)propanenitrile".
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps such as nitration, bromation, and radical additions. For instance, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane from Bisphenol A involves nitration and bromation steps with a high total yield of 83.1% . Similarly, radical additions have been used to synthesize various brominated compounds, such as 2-[1-(1-Bromalkyl)-1-propenyl]propanedinitriles, which can be obtained by adding bromomalononitrile to allenes . These methods could potentially be adapted for the synthesis of "2-(4-Bromophenyl)propanenitrile".
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structures of brominated compounds. For example, the crystal structure of 1,3-bis(4'-bromophenyl)propane-1,2,3-trione was determined using this method, revealing that the π-character is localized in the phenyl rings and carbonyl groups . Similarly, the structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was elucidated, showing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . These findings suggest that "2-(4-Bromophenyl)propanenitrile" may also exhibit interesting structural features that could be explored using X-ray diffraction.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The behavior of 1,3-diphenylpropane-1,2,3-trione with acetylenic dipolarophiles was studied, although no evidence of a 1,3-dipolar cycloaddition reaction was found . The structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was elucidated, and it was found to undergo partial isomerization in solution . These studies indicate that "2-(4-Bromophenyl)propanenitrile" could potentially undergo similar reactions, which would be worth investigating.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary significantly. For instance, different emissions were observed for crystals of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile due to variations in crystal habit and size, affecting their solid-state photoluminescence . This suggests that the physical properties of "2-(4-Bromophenyl)propanenitrile", such as its photoluminescence, could also be influenced by its crystal morphology, which would be an interesting area for further study.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
2-(4-Bromophenyl)propanenitrile and its derivatives have been extensively studied in the field of crystallography. These compounds, including variants like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, have been characterized by spectral analysis and X-ray diffraction studies. Their crystal structures, including dihedral angles and intermolecular interactions, provide insights into molecular arrangements and potential applications in materials science (Sharma et al., 2014).
Antimicrobial and Cytotoxicity Studies
Compounds derived from 2-(4-Bromophenyl)propanenitrile have been studied for their antimicrobial properties. For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles demonstrated potent antimicrobial activity against various microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Additionally, cytotoxicity studies on human cervical cancer cell lines and mouse embryonic fibroblast cell lines revealed low toxicity for certain compounds (Desai et al., 2017).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of 2-(4-Bromophenyl)propanenitrile, such as 4-phenylphenalenones, are essential for expanding the chemical space and exploring new potential applications. These processes involve various chemical reactions and provide a pathway to novel compounds with diverse properties (Cano et al., 2013).
Optical and Electronic Properties
Studies have also been conducted on the optical and electronic properties of derivatives of 2-(4-Bromophenyl)propanenitrile. For example, noncentrosymmetric donor-acceptor configured chalcone derivatives have been analyzed for their nonlinear optical (NLO) properties. These studies are crucial for the development of materials for semiconductor devices and understanding the charge transport mechanisms (Shkir et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOXPFLDSMDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444360 | |
| Record name | 2-(4-bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propanenitrile | |
CAS RN |
42186-06-1 | |
| Record name | 2-(4-bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)




![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)






